

An In-depth Technical Guide to Ethyl 5-methoxyindole-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-methoxyindole-2-carboxylate

Cat. No.: B556490

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of **Ethyl 5-methoxyindole-2-carboxylate**, covering its fundamental chemical properties, synthesis, and significant role as a building block in medicinal chemistry.

Chemical Identity and Structure

Ethyl 5-methoxyindole-2-carboxylate is a substituted indole derivative. The indole core is a common scaffold in numerous biologically active compounds. The methoxy group at the 5-position and the ethyl ester at the 2-position are key features that influence its chemical reactivity and utility as a synthetic intermediate.

- IUPAC Name: ethyl 5-methoxy-1H-indole-2-carboxylate[1][2]
- CAS Number: 4792-58-9[1][2][3]
- Molecular Formula: C₁₂H₁₃NO₃[1][3][4]
- Synonyms: 5-Methoxyindole-2-carboxylic acid ethyl ester, 2-Carbethoxy-5-methoxyindole, 2-Ethoxycarbonyl-5-methoxyindole, NSC 30929[3]

Chemical Structure:

(SMILES representation)[\[1\]](#)[\[4\]](#)

Physicochemical Properties

The following table summarizes the key quantitative data for **Ethyl 5-methoxyindole-2-carboxylate**.

Property	Value	Source(s)
Molecular Weight	219.24 g/mol	[3] [4]
Appearance	Yellow to orange crystalline powder or granules.	[3] [5] [6]
Melting Point	154-160 °C	[5] [6] [7]
Boiling Point	380.2 ± 22.0 °C at 760 mmHg (Predicted)	[3] [5] [7]
Density	1.2 ± 0.1 g/cm³ (Predicted)	[3] [5] [7]
Water Solubility	Insoluble	[3] [5] [7]
Storage Temperature	-20°C	[3] [5]
pKa	14.72 ± 0.30 (Predicted)	[5]
InChI Key	NPIUAXNFAUGNHP- UHFFFAOYSA-N	[1] [3] [4]

Synthesis Protocol: Fischer Indole Synthesis

Ethyl 5-methoxyindole-2-carboxylate can be synthesized via several methods. A common and effective approach is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α -ketoester. A general process has been described for producing 5-methoxy-1H-indole-2-carboxylic acid esters.[\[8\]](#) The key stages of this process include azo coupling, the Japp-Klingemann rearrangement, and the final Fischer indole synthesis cyclization.[\[8\]](#)

Representative Experimental Protocol (Fischer Indole Synthesis):

- Formation of the Hydrazone:
 - p-Methoxyphenylhydrazine hydrochloride is reacted with ethyl pyruvate in a suitable solvent, such as ethanol.
 - A weak base (e.g., sodium acetate) is typically added to neutralize the hydrochloride and facilitate the condensation reaction.
 - The mixture is stirred, often at room temperature, until the formation of the corresponding hydrazone is complete. The product can be isolated by filtration after precipitation.
- Cyclization:
 - The isolated ethyl pyruvate p-methoxyphenylhydrazone is suspended in a suitable acidic catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or a solution of sulfuric acid in ethanol.
 - The mixture is heated to induce cyclization and the elimination of ammonia. Reaction temperature and time are critical and must be optimized for the specific substrate and catalyst used.
 - The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography).
- Work-up and Purification:
 - Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.
 - The solid is collected by filtration and washed thoroughly with water to remove the acid catalyst.
 - The crude **Ethyl 5-methoxyindole-2-carboxylate** is then purified, typically by recrystallization from a solvent such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

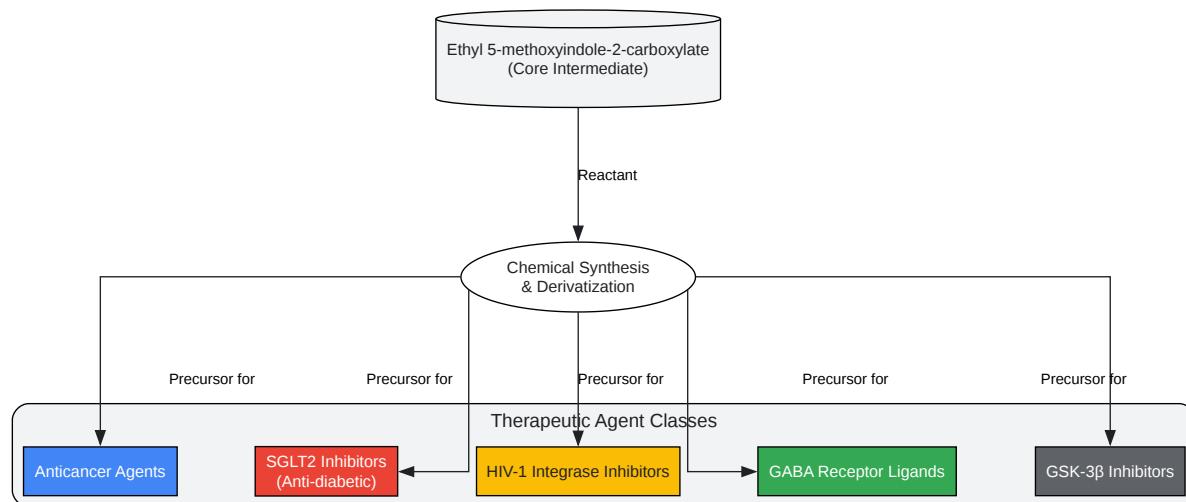
Applications in Drug Discovery and Development

Ethyl 5-methoxyindole-2-carboxylate is a valuable starting material for the synthesis of complex molecules with diverse therapeutic applications.^[8] Its indole nucleus is a privileged scaffold in medicinal chemistry, and the functional groups at the 2 and 5 positions allow for straightforward chemical modification.

The compound serves as a key intermediate for preparing various classes of therapeutic agents, including:

- Anticancer Agents: Used in the development of novel compounds that target cancer cell proliferation.
- SGLT2 Inhibitors: A reactant for creating inhibitors of the sodium-dependent glucose co-transporter 2, used for managing hyperglycemia in diabetes.
- HIV-1 Integrase Inhibitors: Serves as a building block for integrase strand-transfer inhibitors (INSTIs) used in antiretroviral therapy.
- GABA Receptor Ligands: Employed in the synthesis of ligands with binding specificity for the GABA receptor, which are of interest for neurological disorders.
- GSK-3 β Inhibitors: Utilized in the synthesis of inhibitors for Glycogen synthase kinase 3 beta, a target in various diseases including neurodegenerative disorders and cancer.

Logical Workflow: From Intermediate to Therapeutic Candidates



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Caption: Synthetic utility of **Ethyl 5-methoxyindole-2-carboxylate**.

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